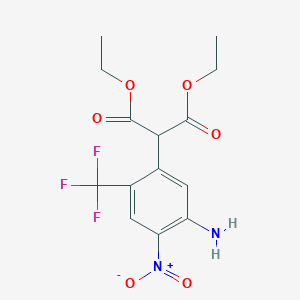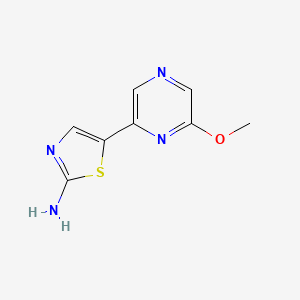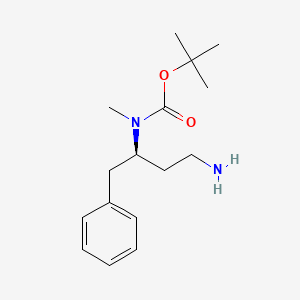
(R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-phenyl-2-butanone.
Reductive Amination: The chiral precursor undergoes reductive amination with N-Boc-N-methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms the desired amine with the Boc protecting group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine.
Industrial Production Methods
Industrial production of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization or recrystallization to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine ®-3-(N-methylamino)-4-phenyl-butanamine.
Substitution: Forms various substituted amines depending on the electrophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound.
Scientific Research Applications
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Chiral Catalysis: Utilized in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Mechanism of Action
The mechanism of action of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine: is similar to other Boc-protected amines such as:
Uniqueness
Structural Features: The presence of a phenyl group and the specific chiral center make ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine unique compared to other Boc-protected amines.
Applications: Its specific structure allows for unique interactions in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(4)14(10-11-17)12-13-8-6-5-7-9-13/h5-9,14H,10-12,17H2,1-4H3/t14-/m0/s1 |
InChI Key |
LBOLLFZVFNAIGT-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCN)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
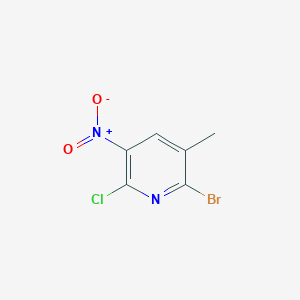

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)


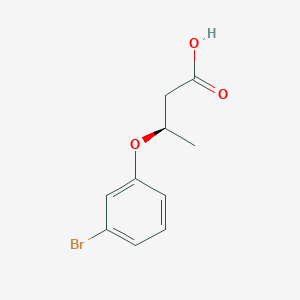
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)

